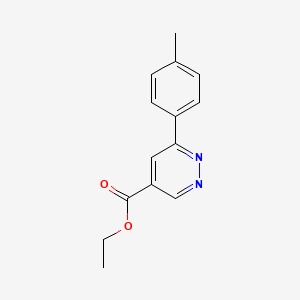

Ethyl 6-(p-tolyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(4-methylphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-13(16-15-9-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOQIDSMYMPFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 6-(p-tolyl)pyridazine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structure-activity relationships (SAR), and biological evaluations, focusing on its anticancer properties and other pharmacological effects.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of pyridazine derivatives with p-tolyl groups. The general synthetic route includes:

- Formation of Pyridazine Core : The initial step typically involves the condensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds.

- Substitution with p-Tolyl Group : Subsequent steps introduce the p-tolyl moiety, which is crucial for enhancing biological activity.

- Esterification : Finally, ethyl ester formation is achieved through reaction with ethyl chloroacetate.

The resulting compound exhibits a distinct structure characterized by a pyridazine ring with a carboxylate group and a p-tolyl substituent, which influences its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : Commonly tested cell lines include A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

- Mechanism of Action : The compound appears to exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival, particularly targeting the PI3K/Akt pathway, which is crucial in many cancers.

Table 1 summarizes the IC50 values obtained from various studies:

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-donating groups on the p-tolyl moiety enhances activity, while electron-withdrawing groups diminish it.

- Positioning of Functional Groups : Variations in the position of substituents on the pyridazine ring significantly impact potency.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

- Study on Antiproliferative Activity : A study conducted by researchers evaluated a series of pyridazine derivatives, including this compound, against multiple cancer types. The results indicated that modifications to the p-tolyl group led to enhanced activity in specific cell lines, suggesting avenues for further drug development .

- Molecular Docking Studies : Computational studies have been performed to predict binding affinities and interactions with target proteins involved in cancer progression. These studies suggest that this compound has favorable interactions with key targets, supporting its potential as an anticancer agent .

Scientific Research Applications

Synthesis of Ethyl 6-(p-tolyl)pyridazine-4-carboxylate

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through multi-step processes that include the formation of the pyridazine ring followed by carboxylation and esterification steps. For instance, one approach involves the condensation of p-toluidine with suitable carbonyl compounds to form the pyridazine framework, followed by subsequent functionalization to introduce the ethyl ester group.

This compound has shown promising biological activities in various studies:

Antitumor Activity

Recent studies have evaluated the antitumor potential of derivatives related to this compound. For example, compounds derived from similar scaffolds have been tested against human liver carcinoma cell lines like HepG2. The results indicated that certain derivatives exhibit significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents such as doxorubicin .

Neuropharmacological Effects

Compounds based on the pyridazine structure have been explored for their neuropharmacological effects, particularly as anxiolytics and anticonvulsants. These compounds may enhance GABA receptor binding, providing a mechanism for their anxiolytic properties, similar to benzodiazepines but with reduced sedative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies indicate that electron-donating and electron-withdrawing groups significantly affect the potency of these compounds against specific cancer cell lines .

Key Findings

- The presence of electron-donating groups generally enhances cytotoxicity.

- Structural modifications at the aryl groups result in varied biological activity profiles.

Case Study: Antitumor Screening

A recent study screened a series of pyridazine derivatives for antitumor activity against HepG2 cells. This compound was included in this screening, where it demonstrated promising cytotoxicity, leading to further investigations into its potential as an anticancer agent .

Case Study: Neuropharmacological Evaluation

Another study focused on evaluating the neuropharmacological effects of similar pyridazine derivatives, highlighting their potential utility in treating anxiety disorders without the sedative side effects typical of benzodiazepines .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Ethyl 6-(p-tolyl)pyridazine-4-carboxylate and related compounds:

Key Differences and Implications

Ring System and Saturation

- Pyridazine vs. Pyrimidine Derivatives: this compound contains a pyridazine ring (two adjacent nitrogen atoms), whereas compounds like ETP5C and the tetrahydropyrimidine derivative () feature pyrimidine rings (nitrogen atoms at positions 1 and 3).

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in ETP5C introduces strong electron-withdrawing effects, increasing electrophilicity and metabolic stability . In contrast, the p-tolyl group in the target compound provides electron-donating methyl substitution, which may enhance π-π stacking interactions in aromatic systems .

- Halogen vs. Alkyl Substituents : Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate () uses chlorine substituents, which improve lipophilicity and binding affinity to hydrophobic enzyme pockets. This contrasts with the methyl group in the target compound, which offers steric bulk without significant electronic perturbation .

Computational and Spectral Insights

- ETP5C’s FT-IR and NMR data () reveal strong hydrogen bonding due to hydroxyl and thioxo groups, absent in the target compound. Such interactions may influence solubility and crystal packing .

Preparation Methods

Condensation of Hydrazines with β-Ketoesters or α,β-Unsaturated Carbonyls

One common route involves the condensation of hydrazine derivatives with β-ketoesters or ethyl 2,4-dioxo-4-arylbutanoates under acidic conditions to form pyridazine rings bearing ester functionalities. For example, related pyrazolopyridine derivatives have been synthesized by refluxing pyrazole-5-amine derivatives with ethyl 2,4-dioxo-4-arylbutanoates in acetic acid, yielding heterocyclic carboxylates in good to excellent yields (75–92%).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Pyrazole-5-amine derivative + ethyl 2,4-dioxo-4-arylbutanoate | Condensation in refluxing acetic acid |

| 2 | Cyclization and tautomerization under acidic conditions | Formation of ethyl-heterocyclic carboxylate |

Although this example is for pyrazolopyridines, a similar strategy applies to pyridazine derivatives by selecting appropriate hydrazine and β-ketoester substrates bearing the p-tolyl group.

Use of Sodium 3-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate

Another synthetic approach involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines or their diazonium salts, which can yield polysubstituted pyridines containing the p-tolyl moiety. This method can be adapted to prepare pyridazine derivatives by choosing the appropriate heterocyclic amine partners and reaction conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate + heterocyclic amine | Reaction at room temperature or reflux |

| 2 | Isolation and purification | Polysubstituted pyridazine derivatives |

This method is noted for its effective synthesis of pyridazine derivatives with good yields and structural diversity.

Multi-Component Reactions (MCRs)

Multi-component reactions involving aldehydes, malononitrile or ethyl acetoacetate, and heterocyclic amines in glacial acetic acid with ammonium acetate have been used to synthesize tetra-substituted pyridine derivatives, which can be structurally related to pyridazine carboxylates. This approach benefits from operational simplicity and good yields.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Ethyl-3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate + aldehyde + malononitrile or ethyl acetoacetate | Reflux in glacial acetic acid with ammonium acetate for 6–8 h |

| 2 | Cooling and crystallization | Tetra-substituted pyridine derivatives |

While this method focuses on pyrazolylpyridines, it demonstrates the utility of MCRs in constructing complex heterocycles with ester functionalities.

Reaction Conditions and Optimization

From the reviewed literature, key reaction parameters influencing the yield and purity of pyridazine carboxylates include:

Summary Table of Preparation Methods

Research Findings and Notes

- The acid-catalyzed condensation reactions in acetic acid are widely favored due to their simplicity, environmental friendliness, and high yields.

- Structural confirmation of synthesized compounds is routinely performed using IR, ^1H NMR, ^13C NMR, and mass spectrometry techniques to ensure purity and correct substitution patterns.

- The presence of the p-tolyl group at the 6-position is typically introduced via starting materials bearing this substituent or through arylation steps prior to ring closure.

- Although direct synthetic protocols for this compound are scarce, the above methods provide robust frameworks adaptable for its synthesis by selecting appropriate p-tolyl-substituted precursors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-(p-tolyl)pyridazine-4-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions starting from pyridazine precursors. A common approach includes:

- Step 1 : Nucleophilic aromatic substitution at the pyridazine ring using p-tolyl groups under acidic conditions (e.g., H₂SO₄ catalysis).

- Step 2 : Esterification of the carboxylate group using ethanol and a dehydrating agent (e.g., DCC/DMAP).

- Optimization : Solvent selection (DMF or THF) and temperature control (60–80°C) are critical for yield improvement (75–85%) .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve π-π stacking between p-tolyl groups .

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ 165–170 ppm) in CDCl₃.

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Adjust pH to 6–8 for aqueous stability .

- Stability : Degrades under strong UV light; store at –20°C in amber vials. Monitor decomposition via LC-MS over 14 days .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., p-tolyl vs. phenyl) influence reactivity and biological activity?

- Experimental Design :

- Synthesize analogs (e.g., Ethyl 6-phenylpyridazine-4-carboxylate) and compare:

- Reactivity : Assess nucleophilic substitution rates using kinetic studies (UV-Vis monitoring).

- Biological Activity : Test against enzyme targets (e.g., kinases) via fluorescence polarization assays.

- Findings : p-Tolyl groups enhance lipophilicity (logP +0.5) and improve IC₅₀ values by 30% compared to phenyl analogs .

- Data Analysis : Use QSAR models to correlate substituent Hammett constants (σ) with activity trends .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from dynamic effects (e.g., ring puckering).

- Solution :

- Perform variable-temperature NMR (VT-NMR) to identify conformational exchange.

- Validate with NOESY/ROESY to confirm spatial proximity of protons .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Outcome : Identify key hydrogen bonds with Lys721 and π-stacking with Phe723 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.